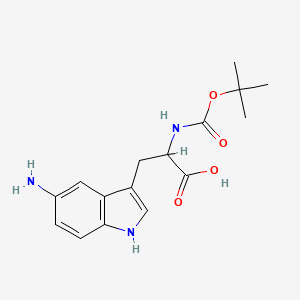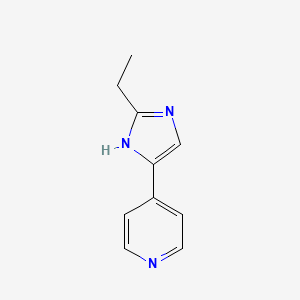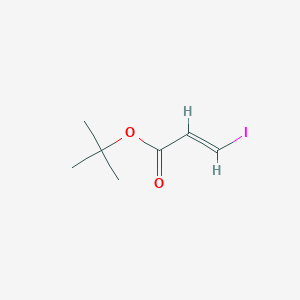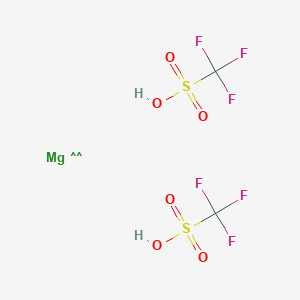![molecular formula C14H17NO3 B15199242 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15199242.png)
1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid
- 1-[(3,5-Dimethylphenyl)methyl]-5-oxopyrrolidine-4-carboxylic acid
These compounds share similar structural features but differ in the position of the carboxylic acid group on the pyrrolidine ring. The unique positioning of the carboxylic acid group in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research and development.
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-[(3,5-dimethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-9-3-10(2)5-11(4-9)7-15-8-12(14(17)18)6-13(15)16/h3-5,12H,6-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
YOVXNLWLPIWQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CN2CC(CC2=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



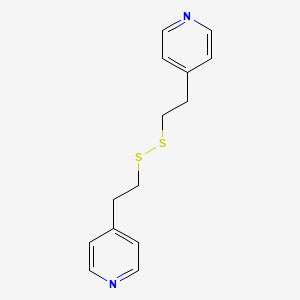
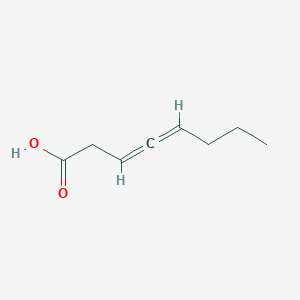

![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
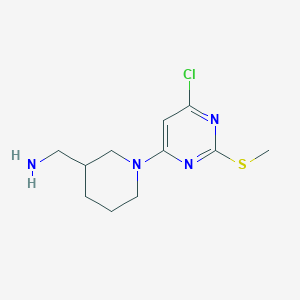
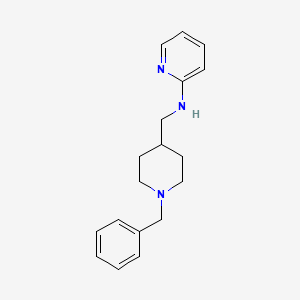
![(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine;dihydroxy(oxo)azanium](/img/structure/B15199193.png)
![8-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4(5H)-one](/img/structure/B15199195.png)
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
